molecular formula C11H10N2O2S B034724 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine CAS No. 105362-06-9

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

Cat. No. B034724
M. Wt: 234.28 g/mol
InChI Key: QNDNSJKGUGRQDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine" involves multi-step chemical processes that yield biologically active molecules. For instance, a study outlines the synthesis of a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines showcasing moderate to excellent antimicrobial activity, utilizing spectral data (FTIR, 1H NMR, EI-MS) and elemental analysis for structural confirmation (Amnerkar, Bhongade, & Bhusari, 2015). Another approach for synthesizing biologically active derivatives involves the reaction of 1,4-benzodioxane-6-amine with bromoacetyl bromide in aqueous alkaline media, further highlighting the complexity and variability in synthetic routes for related compounds (Abbasi et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds is crucial for understanding their biological activities. X-ray diffraction and spectral analysis are commonly used for structural determination. For example, the crystal structure of a similar compound was elucidated, showing the compound's crystallization system and stabilizing interactions, which are pivotal for predicting the molecule's reactivity and interaction with biological targets (叶姣 et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine" and its derivatives is defined by their functional groups, which participate in various chemical reactions. These reactions are essential for modifying the molecule to enhance its biological activity or alter its physical properties. Studies on related compounds demonstrate their capability to undergo reactions forming novel structures with potential antimicrobial and antifungal activities (Abbasi et al., 2020).

Scientific Research Applications

Application 1: Antibacterial Agent

  • Summary of the Application: This compound has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
  • Methods of Application: The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
  • Results or Outcomes: The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .

Application 2: Therapeutic Agents for Alzheimer’s Disease

  • Summary of the Application: The compound “N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides” has been synthesized as a potential therapeutic agent for Alzheimer’s disease .
  • Methods of Application: The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium .
  • Results or Outcomes: The inhibition activity of the synthesized molecules was studied to assess their possible therapeutic effect on Alzheimer’s disease .

Application 3: Antibacterial Agents and Moderate Enzyme Inhibitors

  • Summary of the Application: The compound “N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives” has been synthesized as potent antibacterial agents and moderate enzyme inhibitors .
  • Methods of Application: The synthesis involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3. This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
  • Results or Outcomes: The synthesized derivatives were screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme .

Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s not possible to provide detailed safety and hazard information for this compound .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c12-11-13-8(6-16-11)7-1-2-9-10(5-7)15-4-3-14-9/h1-2,5-6H,3-4H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDNSJKGUGRQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346925
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine

CAS RN

105362-06-9
Record name 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YLAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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